N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(isoxazol-3-yl)oxalamide
Description
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic oxalamide derivative characterized by a benzodioxole methyl group at the N1 position and an isoxazol-3-yl moiety at the N2 position.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5/c17-12(13(18)15-11-3-4-21-16-11)14-6-8-1-2-9-10(5-8)20-7-19-9/h1-5H,6-7H2,(H,14,17)(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYQUPORSOLGJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NC3=NOC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(isoxazol-3-yl)oxalamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the isoxazole ring: This step often involves the reaction of hydroxylamine with an α,β-unsaturated carbonyl compound to form the isoxazole ring.
Coupling of the benzo[d][1,3]dioxole and isoxazole moieties: This can be done using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(isoxazol-3-yl)oxalamide involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with key oxalamide and benzamide derivatives, focusing on structural features, metabolic stability, and functional properties.
Table 1: Structural and Functional Comparison of Oxalamide Derivatives
Key Observations:
Structural Divergence: The target compound uniquely combines a benzodioxolemethyl group with an isoxazole ring, distinguishing it from S336 (dimethoxybenzyl and pyridyl ethyl) and No. 1767 (carboxamide backbone). The isoxazole moiety may enhance electronic interactions compared to pyridyl or alkoxy groups . Unlike carboxamides (e.g., No. 1767), oxalamides like the target compound and S336 feature a central -NHC(O)C(O)NH- core, which may influence binding to receptors such as TAS1R1/TAS1R3 .
Metabolic Stability: S336 (No. 1768) undergoes rapid metabolism in rat hepatocytes without amide bond cleavage, suggesting that oxalamide linkages resist enzymatic hydrolysis . This property may extend to the target compound, though its benzodioxole group could further delay oxidative degradation compared to S336’s dimethoxybenzyl substituent.
Functional Implications: S336 is a high-potency umami agonist, indicating that oxalamide derivatives are viable candidates for flavor enhancement. The target compound’s isoxazole group, a known hydrogen-bond acceptor, may improve receptor binding affinity, though empirical data are needed . Compounds with benzodioxole groups (e.g., No. 1767, No. 2228) are metabolized rapidly but retain functional stability, suggesting that the target compound’s benzodioxolemethyl substituent balances lipophilicity and metabolic resistance .
Mechanistic and Pharmacokinetic Considerations
- Receptor Interaction : The oxalamide backbone in S336 and the target compound likely engages with umami taste receptors (TAS1R1/TAS1R3) via hydrogen bonding and π-π stacking, modulated by substituent electronics. Isoxazole’s electronegative nitrogen may enhance these interactions compared to pyridyl or alkoxy groups .
Biological Activity
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(isoxazol-3-yl)oxalamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article delves into its biological activity, synthesis, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 252.24 g/mol. The compound features a benzo[d][1,3]dioxole moiety linked to an isoxazole ring through an oxalamide functional group.
Synthesis
The synthesis of this compound involves several steps, including the formation of the oxalamide bond through the reaction of benzo[d][1,3]dioxole derivatives with isoxazole derivatives. The synthetic pathway typically employs standard organic chemistry techniques such as condensation reactions and purification through chromatography.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to this compound. For instance:
- In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). The IC values for these compounds were notably lower than those of standard chemotherapeutics like doxorubicin .
| Cell Line | IC (µM) | Reference Drug IC (µM) |
|---|---|---|
| HepG2 | 2.38 | 7.46 |
| HCT116 | 1.54 | 8.29 |
| MCF7 | 4.52 | 4.56 |
These findings suggest that the compound exhibits strong antiproliferative activity , potentially through mechanisms involving apoptosis induction and cell cycle arrest.
The mechanisms underlying the anticancer activity of this compound include:
- EGFR Inhibition : Compounds in this class have been shown to inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are often overactive in cancer cells .
- Apoptosis Induction : Studies utilizing annexin V-FITC assays indicated that these compounds promote apoptosis in cancer cells by modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins .
Case Studies
A notable case study involved the evaluation of a series of benzo[d][1,3]dioxole derivatives, including this compound. The study found that these compounds not only inhibited tumor growth in vitro but also demonstrated low toxicity towards normal cell lines, indicating a favorable therapeutic index .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
